molecular formula C15H20N2O3S B215766 4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester

4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester

Cat. No. B215766
M. Wt: 308.4 g/mol
InChI Key: VEQFHXPMSLZTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester, also known as HSP990, is a small molecule inhibitor that targets heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of many client proteins, including oncogenic signaling proteins. HSP990 has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

Therapeutic Agent Development

Research indicates that derivatives of piperidine, a structural component of 4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester, are being explored for their potential as therapeutic agents. For instance, oxygenated analogues of piperidine derivatives have shown promise as potential extended-release cocaine-abuse therapeutic agents. The introduction of hydroxyl groups aimed to incorporate medium-chain carboxylic acid ester into the molecules, making them suitable for depot injection techniques and extended-release formulations (Lewis et al., 1999).

Anti-Fatigue and Prokinetic Effects

Benzamide derivatives, which bear structural similarities to the compound , have been synthesized and evaluated for various biological activities. Notably, certain benzamide derivatives have demonstrated significant anti-fatigue effects in animal models, indicating potential applications in enhancing physical performance or treating fatigue-related conditions (Wu et al., 2014). Moreover, novel benzamide derivatives with cycloaminoalkanecarboxylic acid side chains have shown promising gastrointestinal prokinetic activities, alongside dopamine D2 receptor antagonist activities, indicating potential use in managing gastrointestinal motility disorders (Sakaguchi et al., 2001).

Enzyme Inhibition for Therapeutic Purposes

A series of piperidine derivatives has been synthesized and evaluated for their anti-acetylcholinesterase activity, with certain compounds showing significant potency. These findings suggest potential applications in treating conditions such as dementia or Alzheimer's disease, where acetylcholinesterase inhibitors are a cornerstone of therapy (Sugimoto et al., 1990).

properties

Product Name

4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 4-[(4-hydroxypiperidine-1-carbothioyl)amino]benzoate

InChI

InChI=1S/C15H20N2O3S/c1-2-20-14(19)11-3-5-12(6-4-11)16-15(21)17-9-7-13(18)8-10-17/h3-6,13,18H,2,7-10H2,1H3,(H,16,21)

InChI Key

VEQFHXPMSLZTJD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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